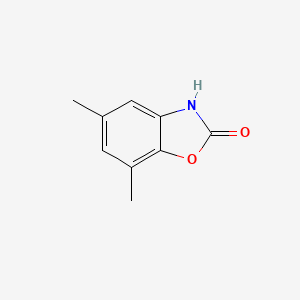
2(3H)-Benzoxazolone, 5,7-dimethyl-
Overview
Description
2(3H)-Benzoxazolone, 5,7-dimethyl- is a heterocyclic aromatic organic compound belonging to the benzoxazolone family. This compound features a fused benzene and oxazolone ring system with two methyl groups at the 5 and 7 positions. Benzoxazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclodehydration of 2-amino-5,7-dimethylbenzene-1,3-diol with acetic anhydride.
Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the use of microwave-assisted synthesis, which reduces reaction times and improves yields.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and consistency. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound into various oxidized derivatives, often involving reagents like hydrogen peroxide or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazolone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., Br2, Cl2), nucleophiles (e.g., NH3, ROH)
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives
Reduction Products: Reduced benzoxazolones with different functional groups
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
2(3H)-Benzoxazolone, 5,7-dimethyl- has found applications in several scientific fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
2(3H)-Benzoxazolone, 5,7-dimethyl- is compared to other similar compounds such as 2(3H)-benzoxazolone, 4,6-dimethyl-, and 2(3H)-benzoxazolone, 3,5-dimethyl-. These compounds share structural similarities but differ in the positions of their methyl groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
2(3H)-Benzoxazolone, 4,6-dimethyl-
2(3H)-Benzoxazolone, 3,5-dimethyl-
2(3H)-Benzoxazolone, 4-methyl-
2(3H)-Benzoxazolone, 6-methyl-
This compound's unique structure and properties make it a valuable subject of study in various scientific and industrial applications.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
5,7-dimethyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-3-6(2)8-7(4-5)10-9(11)12-8/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNKQSAUICUXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519271 | |
| Record name | 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89227-90-7 | |
| Record name | 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
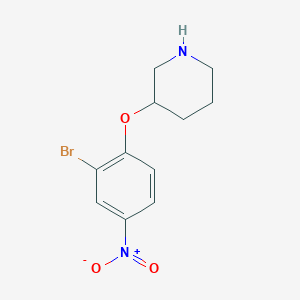
![3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine](/img/structure/B7868250.png)
![2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine](/img/structure/B7868251.png)
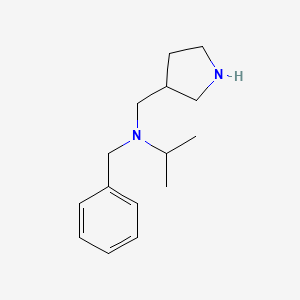
![3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine](/img/structure/B7868269.png)
![N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline](/img/structure/B7868275.png)
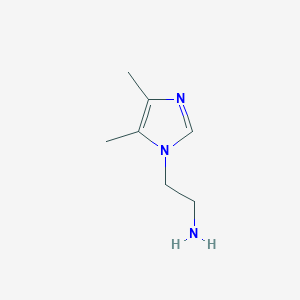
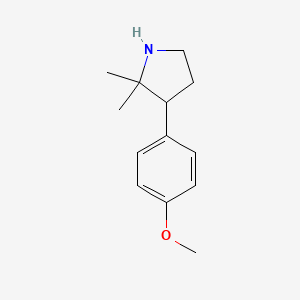
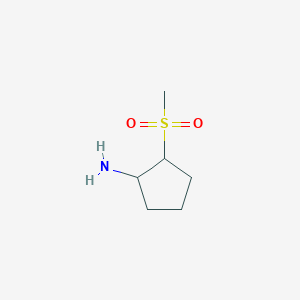
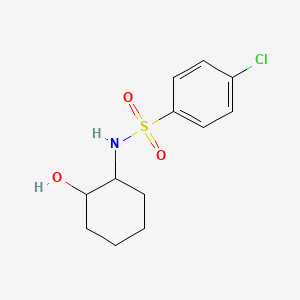
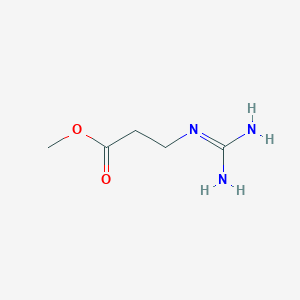
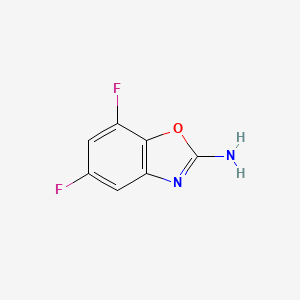
![1-[5-Bromo-2-(cyclopropylmethoxy)phenyl]ethan-1-one](/img/structure/B7868337.png)
![1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7868342.png)
